2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid
CAS No.: 652971-53-4
Cat. No.: VC16806371
Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652971-53-4 |
|---|---|
| Molecular Formula | C15H14N2O2 |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | 2-[2-(1-phenylethylidene)hydrazinyl]benzoic acid |
| Standard InChI | InChI=1S/C15H14N2O2/c1-11(12-7-3-2-4-8-12)16-17-14-10-6-5-9-13(14)15(18)19/h2-10,17H,1H3,(H,18,19) |
| Standard InChI Key | RNWPKNSIBDBBRU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NNC1=CC=CC=C1C(=O)O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₅H₁₄N₂O₂, with a molecular weight of 254.28 g/mol . Its IUPAC name is 4-[(E)-2-(1-phenylethylidene)hydrazinyl]benzoic acid, reflecting the (E)-configuration of the hydrazone group (Figure 1) . Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Exact Mass | 254.106 Da | |
| LogP (Partition Coeff.) | 3.29 | |
| Topological Polar SA | 61.7 Ų | |
| HS Code | 2928000090 |
The hydrazone moiety (–NH–N=C–) and carboxylic acid group (–COOH) facilitate hydrogen bonding and coordination chemistry, making the compound suitable for metal complexation .
Synthesis and Derivative Formation
Primary Synthesis Route
A patent by Kissei Pharmaceutical Co. (EP1932833 A1) outlines the synthesis of 4-[2-(1-phenylethylidene)hydrazinyl]benzoic acid via condensation of 4-hydrazinylbenzoic acid with acetophenone under acidic conditions . The reaction proceeds via nucleophilic addition of the hydrazine group to the carbonyl carbon, followed by dehydration to form the hydrazone .
Metal Complex Derivatives
Transition metal complexes of related hydrazones exhibit enhanced bioactivity. For example:
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Manganese(II) and nickel(II) complexes of analogous hydrazones demonstrate antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .
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Copper(II) derivatives act as antioxidants, scavenging DPPH radicals with IC₅₀ values < 20 µM .
These complexes form octahedral geometries, with the hydrazone acting as a bidentate ligand through the imine nitrogen and carboxylate oxygen .
Physicochemical Properties and Stability
Solubility and Crystallography
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Single-crystal X-ray studies of structurally similar hydrazones reveal planar configurations stabilized by intramolecular hydrogen bonds (N–H⋯O=C) .
Thermal Behavior
While melting and boiling points are unspecified in available literature, thermogravimetric analysis (TGA) of related hydrazones shows decomposition onset temperatures > 200°C, indicative of moderate thermal stability .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). Its carboxyl group enables esterification or amidation to produce prodrugs with improved bioavailability .
Materials Science
Incorporation into polymers enhances UV absorption and mechanical strength. Blends with polyvinyl alcohol (PVA) exhibit:
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